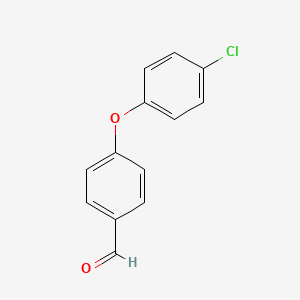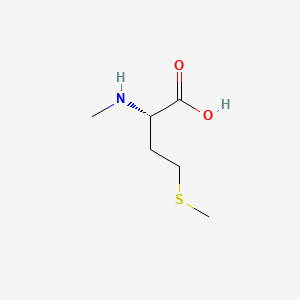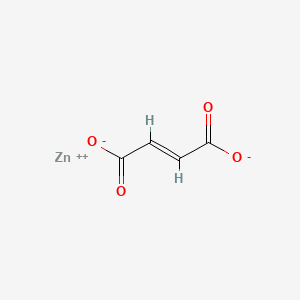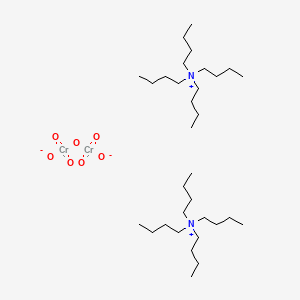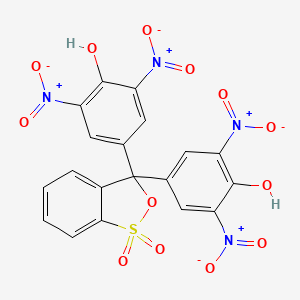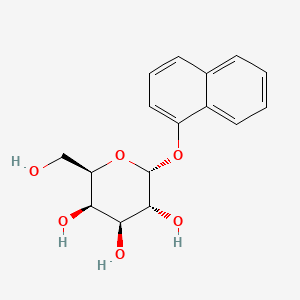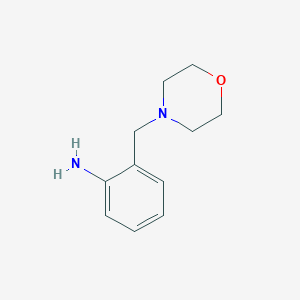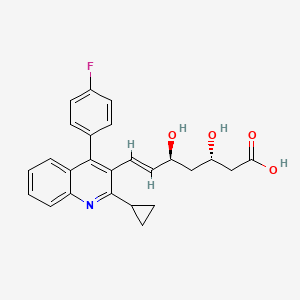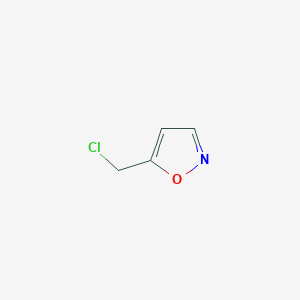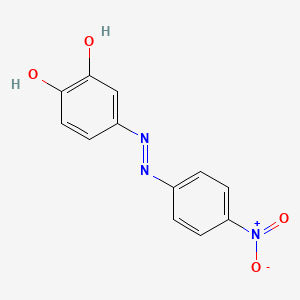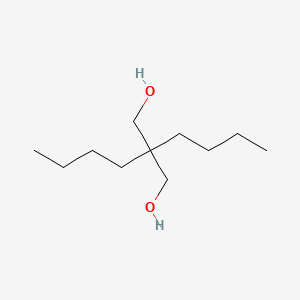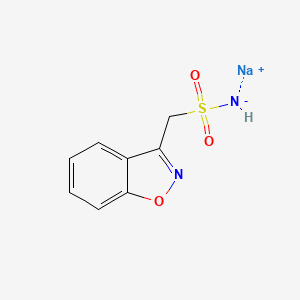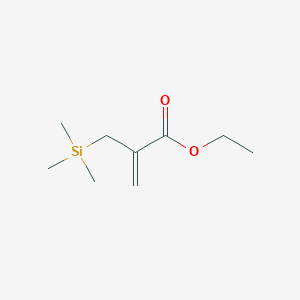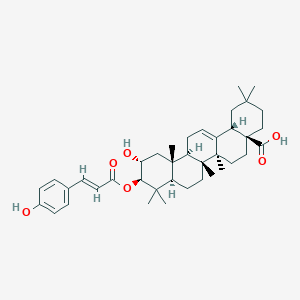
3-beta-O-(trans-p-Coumaroyl)maslinic acid
Descripción general
Descripción
3-beta-O-(trans-p-Coumaroyl)maslinic acid is a compound with the molecular formula C39H54O6 . It has an average mass of 618.843 Da and a monoisotopic mass of 618.392029 Da . It is a DNA polymerase B inhibitor and shows antimicrobial activity on Gram-positive bacteria and yeasts .
Molecular Structure Analysis
The molecular structure of 3-beta-O-(trans-p-Coumaroyl)maslinic acid is characterized by 9 of 9 defined stereocentres . It belongs to the class of organic compounds known as triterpenoids.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 715.6±60.0 °C at 760 mmHg, and a flash point of 214.5±26.4 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 104 Å2 .Aplicaciones Científicas De Investigación
1. Antiproliferative Activities The triterpenoids isolated from apple peels, including 3-beta-O-(trans-p-Coumaroyl)maslinic acid, have shown significant antiproliferative activity against various human cancer cell lines, suggesting their potential as anticancer agents (He & Liu, 2007).
2. DNA Polymerase Beta Inhibition Compounds like 3-beta-O-(trans-p-Coumaroyl)maslinic acid have been identified as inhibitors of DNA polymerase beta, an enzyme involved in DNA repair. This inhibition may enhance the effects of certain chemotherapeutic agents (Ma, Starck, & Hecht, 1999).
3. Antimicrobial Properties Some triterpenoids, including 3-beta-O-(trans-p-Coumaroyl)maslinic acid, have demonstrated antimicrobial activities against Gram-positive bacteria and yeasts. These compounds could be explored for their potential in treating microbial infections (Braca et al., 2000).
4. Neuroprotective Effects Maslinic acid, a related compound, exhibits potent anti-inflammatory actions in the central nervous system, which suggests that similar derivatives like 3-beta-O-(trans-p-Coumaroyl)maslinic acid may have neuroprotective effects (Huang et al., 2011).
5. Potential for Alzheimer's Disease Treatment A study has shown that a pentacyclic triterpene from Ligustrum lucidum, structurally similar to 3-beta-O-(trans-p-Coumaroyl)maslinic acid, targets γ-secretase, an enzyme involved in Alzheimer's disease. This suggests that 3-beta-O-(trans-p-Coumaroyl)maslinic acid could have potential therapeutic applications in Alzheimer's disease (Luo et al., 2020).
6. Antidiabetic Properties Extracts containing 3-beta-O-(trans-p-Coumaroyl)maslinic acid have shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme linked to insulin resistance and type 2 diabetes, indicating potential antidiabetic properties (de Cássia Lemos Lima et al., 2018).
7. Breast Cancer Stem Cell Formation Inhibition 3-O-p-Coumaroyltormentic Acid, a compound related to 3-beta-O-(trans-p-Coumaroyl)maslinic acid, has been shown to inhibit breast cancer stem cell formation, suggesting that similar compounds may have potential in cancer therapy (Choi et al., 2018).
Propiedades
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44)/b15-10+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOAKAXMOYBRK-DBNVPYPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285902 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-beta-O-(trans-p-Coumaroyl)maslinic acid | |
CAS RN |
35482-91-8 | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35482-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3β-O-(trans-p-Coumaroyl)maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



